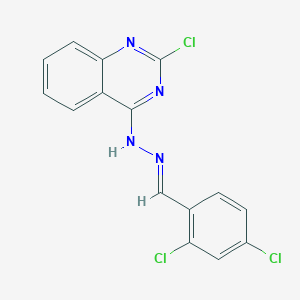
2,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone” is a chemical compound with the molecular formula C15H9Cl3N4 . It’s also known as “Benzaldehyde, 2,4-dichloro-, 2-(2-chloro-4-quinazolinyl)hydrazone” and "2-chloro-4-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline" .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 33 bonds; 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, and 1 ten-membered ring .科学的研究の応用
Synthesis and Characterization
Researchers have developed effective methods for synthesizing hydrazones, quinazolines, and Schiff bases, including 2,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone derivatives. These methods encompass solution-based synthesis, mechanosynthesis, and solid-state melt reactions, with particular emphasis on mechanochemical approaches for quinazolines and solid-state reactions for hydrazones. The structural characteristics of these compounds are determined using spectroscopic and X-ray diffraction methods, highlighting the versatility of these synthesis techniques in generating compounds with potential biological activity (Pisk et al., 2020).
Biological Activities
Novel quinoline-3-carbaldehyde hydrazones have been synthesized and evaluated for their in vitro cytotoxicity against human tumor cell lines, showing promise as anticancer agents. Compounds containing a benzotriazole moiety demonstrated significant cancer cell growth inhibitory effects, indicating the potential for further development as anticancer drugs (Korcz et al., 2018).
Antimicrobial Properties
Another area of application involves the antimicrobial activities of synthesized quinoline Schiff bases. Studies have shown that these compounds exhibit antibacterial and antifungal properties, making them candidates for further exploration as antimicrobial agents. The interaction of these compounds with DNA has also been studied, revealing insights into their mode of action and potential therapeutic applications (Lamani et al., 2008).
Chemical Stability and Interaction Studies
Research into the chemical stability, DNA interaction, and antioxidant activities of Cu2+ complexes derived from similar Schiff bases has also been conducted. These studies provide a foundation for understanding the multifaceted applications of these compounds, including their potential use in medicinal chemistry and as components of therapeutic agents (Liu et al., 2009).
特性
IUPAC Name |
2-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N4/c16-10-6-5-9(12(17)7-10)8-19-22-14-11-3-1-2-4-13(11)20-15(18)21-14/h1-8H,(H,20,21,22)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZAKMDXNSRAJC-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

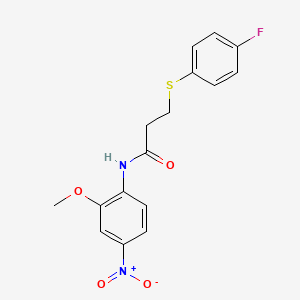
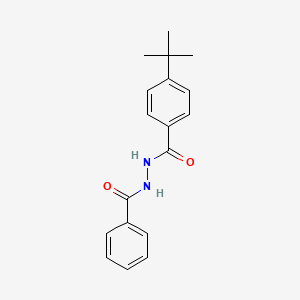
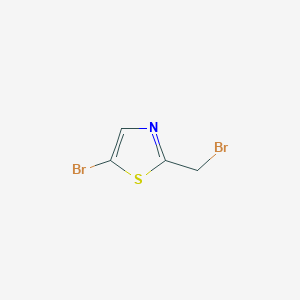
![4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2847601.png)
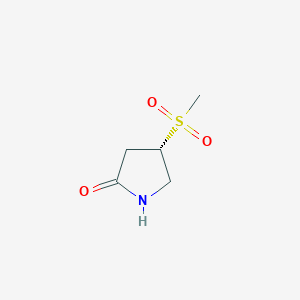
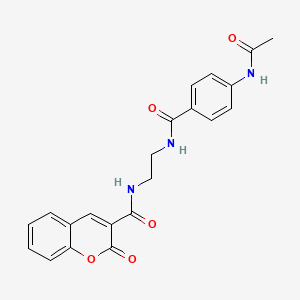
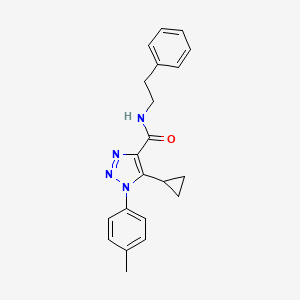
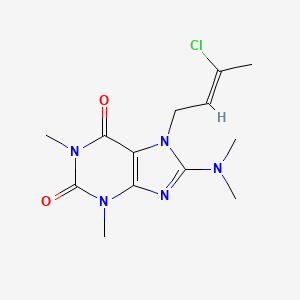
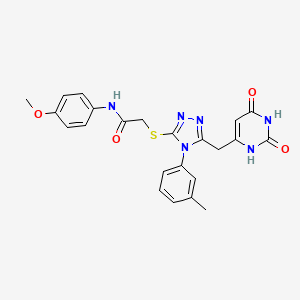
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2847612.png)
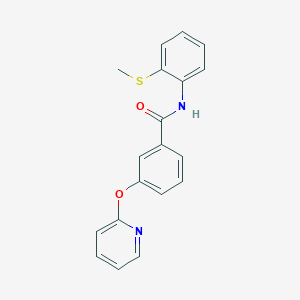
![6-[4-(2-Methoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2847616.png)
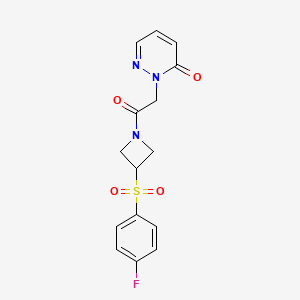
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2847618.png)